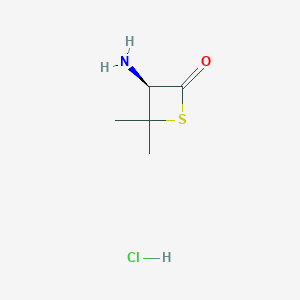

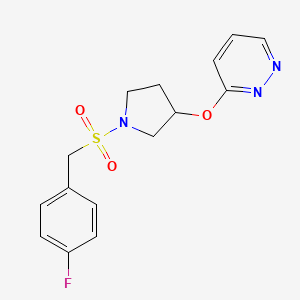

![molecular formula C9H9Cl2N3O B2405843 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1228880-21-4](/img/structure/B2405843.png)

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a heterocyclic compound . It is related to other compounds such as “(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride” and “3-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine”, which have shown excellent activity against Staphylococcus aureus and Escherichia coli strains .

Synthesis Analysis

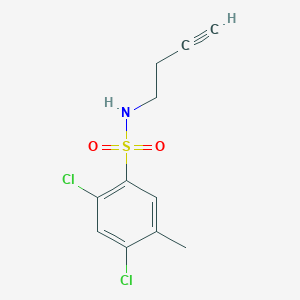

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide” starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis

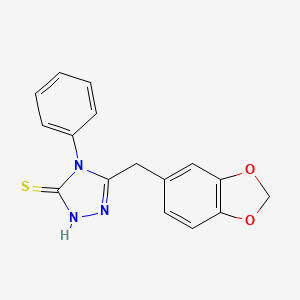

The molecular structure of “this compound” is characterized by a five-membered oxadiazole ring attached to a 4-chlorophenyl group . The oxadiazole ring contains two carbon atoms, one oxygen atom, and two nitrogen atoms .Scientific Research Applications

Antimicrobial Activity

- A derivative of 1,3,4-oxadiazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Synthesis and Characterization

- Successful synthesis and spectroscopic characterization of 1,3,4-oxadiazol-2-yl]methanamine compounds have been reported, indicating a high yield and detailed structural properties (Shimoga, Shin, & Kim, 2018).

Cytotoxic Activity

- Certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl) methanamines demonstrated potent cytotoxic activity against various cancer cell lines, showing potential as anticancer agents (Ramazani et al., 2014).

Antibacterial and Antifungal Agents

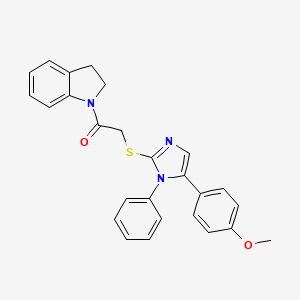

- Novel 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives were synthesized, displaying significant anticancer, antibacterial, and antifungal activities (Mahanthesha, T., & Bodke, 2021).

Anti-Tubercular Activity

- Oxadiazole derivatives showed moderate anti-TB activity, indicating their potential use in treating tuberculosis (Al-Tamimi et al., 2018).

Optical Properties in Polymers

- Diamine monomer containing a 1,3,4-oxadiazole ring was used to prepare novel polyamide and poly(amide-imide)s, exhibiting high thermal stability and fluorescence in the blue region (Hamciuc et al., 2015).

Central Nervous System Depressant Activity

- Certain 1,3,4-oxadiazole derivatives exhibited promising CNS depressant activities, particularly in antidepressant, anticonvulsant, and antianxiety effects (Singh et al., 2012).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group demonstrated good nematocidal activity, suggesting their use as nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anti-inflammatory and Anti-thrombotic Properties

- Certain 1,3,4-Oxadiazole derivatives showed significant in-vitro and in-vivo anti-inflammatory activity, along with anti-thrombotic properties, indicating their potential in pharmaceutical development (Basra et al., 2019).

Mechanism of Action

Target of Action

Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .

Mode of Action

It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.

Result of Action

Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMLOZOANYHZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

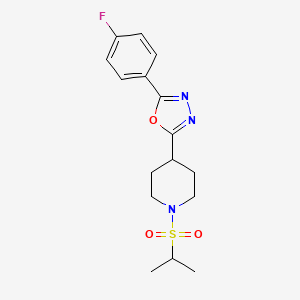

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

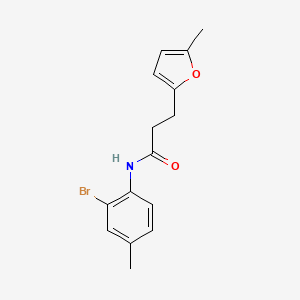

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

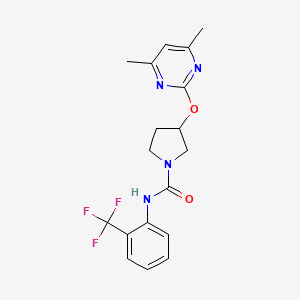

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)